molecular formula C14H22O3 B1249420 Oxyphyllenodiol A

Oxyphyllenodiol A

Cat. No. B1249420
M. Wt: 238.32 g/mol
InChI Key: SZSSWPDHIZIMCT-QCZZGDTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyphyllenodiol A is a natural product found in Cinnamomum subavenium, Teucrium polium, and Alpinia oxyphylla with data available.

Scientific Research Applications

Ethnopharmacology and Pharmacological Activities

Oxyphyllenodiol A, derived from Alpinia oxyphylla, demonstrates a range of pharmacological activities. Ethnopharmacologically, Alpinia oxyphylla is used in traditional medicine for cognitive performance and treating various diseases. It exhibits neuroprotective, anti-diarrheal, anti-diuretic, anti-neoplastic, anti-oxidant, anti-inflammatory, anti-allergic, and anti-diabetic activities. These diverse effects highlight its potential for therapeutic applications in diseases related to the nervous, urinary, and gastrointestinal systems (Qiao Zhang et al., 2018).

Neuroprotective Properties

This compound has shown significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Parkinson's Disease. A study highlighted the neuroprotective effects of components from Alpinia oxyphylla, which could be pivotal in the development of novel therapies for such disorders (Guohui Li et al., 2016).

Anti-angiogenic Effects

The fruit of Alpinia oxyphylla, from which this compound is derived, exhibits anti-angiogenic properties. This implies a potential role in cancer treatment, as inhibiting angiogenesis is a key strategy in combating tumor growth and metastasis (Zhi-Heng He et al., 2010).

Therapeutic Potential in Autoimmune Diseases

A study on Alpinia oxyphylla fruit extract, which includes this compound, showed ameliorative effects in an experimental autoimmune encephalomyelitis (EAE) mouse model. This suggests its potential therapeutic application in autoimmune diseases like multiple sclerosis (Kuo-Kuei Huang et al., 2019).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of compounds from Alpinia oxyphylla, including this compound, provides insight into how these compounds are processed in the body. Understanding their metabolic pathways can inform their therapeutic use and effectiveness (Lihua Zuo et al., 2020).

properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(4S,5S,6R)-5,6-dihydroxy-6-methyl-4-propan-2-yl-2,3,4,5,7,8-hexahydronaphthalen-1-one

InChI

InChI=1S/C14H22O3/c1-8(2)9-4-5-11(15)10-6-7-14(3,17)13(16)12(9)10/h8-9,13,16-17H,4-7H2,1-3H3/t9-,13-,14+/m0/s1

InChI Key

SZSSWPDHIZIMCT-QCZZGDTMSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)C2=C1[C@@H]([C@](CC2)(C)O)O

Canonical SMILES

CC(C)C1CCC(=O)C2=C1C(C(CC2)(C)O)O

synonyms

oxyphyllenodiol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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